molecular formula C5H9FO B2991685 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol CAS No. 2350987-93-6

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol

Cat. No. B2991685
CAS RN: 2350987-93-6
M. Wt: 104.124
InChI Key: SRNRPIOIKOGDDG-UHNVWZDZSA-N
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Description

“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2741301-06-2 . It has a molecular weight of 104.12 . This compound is in liquid form and is used in diverse scientific research. Its unique structure enables breakthroughs in pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The IUPAC name for this compound is ( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanol . The InChI Code is 1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . The InChI key is SRNRPIOIKOGDDG-UHNVWZDZSA-N .

It is stored at a temperature of 4 degrees . The physical form of this compound is liquid .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is valued for its potential as a building block in the synthesis of more complex molecules. Its fluorinated structure can be crucial in the development of new medicinal agents, particularly those targeting neurological disorders where the blood-brain barrier permeability is a significant factor .

Agricultural Chemistry

“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” may serve as an intermediate in creating agrochemicals. The presence of the fluoromethyl group can lead to compounds with enhanced stability and bioactivity, potentially leading to more effective pesticides or herbicides .

Material Science

In material science, the compound’s unique cyclopropyl structure could be utilized in polymer synthesis, potentially leading to materials with novel properties, such as increased resilience or lower density .

Chemical Synthesis

This compound is a versatile reagent in chemical synthesis. Its ability to act as a precursor to various fluorinated organic compounds is particularly valuable, given the importance of fluorine in many advanced chemicals .

Environmental Science

In environmental science, research into the breakdown and interaction of fluorinated compounds like “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” with ecosystems can provide insights into pollution control and the development of environmentally friendly manufacturing processes .

Biochemistry

The compound’s role in biochemistry could be in studying enzyme-substrate interactions, especially for enzymes that process cyclopropane rings or fluorinated substrates. This can contribute to our understanding of metabolic pathways and the design of enzyme inhibitors .

Analytical Chemistry

Analytical chemists might explore the use of “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” as a standard or reagent in chromatography and mass spectrometry to quantify or identify other substances with similar structural motifs .

Food Industry

While direct applications in the food industry are less common for such chemicals, derivatives of “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” could be investigated for their preservative qualities or as intermediates in the synthesis of food-grade flavorings and fragrances .

Safety and Hazards

The safety information for this compound includes several hazard statements: H225, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS02, GHS07 .

properties

IUPAC Name

[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNRPIOIKOGDDG-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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